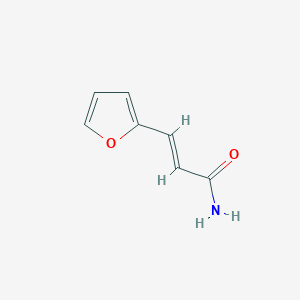
1,2-Difluoro-3-(octyloxy)benzene
Descripción general
Descripción
1,2-Difluoro-3-(octyloxy)benzene: is an organic compound with the molecular formula C14H20F2O . It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 2 positions, and an octyloxy group is attached at the 3 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Difluoro-3-(octyloxy)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as column chromatography and recrystallization to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Difluoro-3-(octyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield fluorinated anilines, while oxidation reactions can produce quinones.
Aplicaciones Científicas De Investigación
1,2-Difluoro-3-(octyloxy)benzene has several applications in scientific research:
Materials Science: It is used in the synthesis of liquid crystals and organic semiconductors.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug discovery and development due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,2-Difluoro-3-(octyloxy)benzene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development. The octyloxy group can influence the compound’s solubility and membrane permeability, further affecting its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Difluorobenzene: Lacks the octyloxy group, making it less lipophilic and less suitable for certain applications.
1,3-Difluoro-4-(octyloxy)benzene: Has a different substitution pattern, which can affect its chemical reactivity and physical properties.
1,2,3-Trifluoro-4-(octyloxy)benzene: Contains an additional fluorine atom, which can further enhance its chemical stability and reactivity.
Uniqueness
1,2-Difluoro-3-(octyloxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of fluorine atoms and an octyloxy group makes it a versatile compound for various applications in materials science, organic synthesis, and pharmaceuticals.
Propiedades
IUPAC Name |
1,2-difluoro-3-octoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F2O/c1-2-3-4-5-6-7-11-17-13-10-8-9-12(15)14(13)16/h8-10H,2-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWFPPRUOLEOBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C(=CC=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441803 | |
| Record name | 1,2-Difluoro-3-(octyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121219-21-4 | |
| Record name | 1,2-Difluoro-3-(octyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186481.png)
